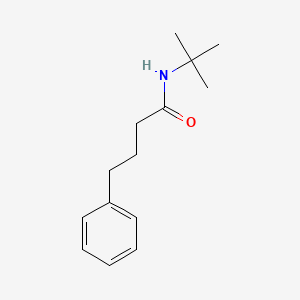

N-tert-butyl-4-phenylbutanamide

Description

N-tert-butyl-4-phenylbutanamide is an organic compound characterized by a phenyl group attached to a four-carbon chain terminating in a tert-butyl-substituted amide moiety. Amides, in general, exhibit strong hydrogen-bonding capacity, which influences their solubility and melting points compared to amines or esters. Applications of such compounds may include intermediates in pharmaceutical synthesis or agrochemicals, though specific uses for this compound remain speculative without explicit data.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-tert-butyl-4-phenylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)15-13(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |

InChI Key |

WIVDYUBAAZRCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-4-phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This reaction proceeds under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method . Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-tert-butyl-4-phenylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-tert-butyl-4-phenylbutanamide (hypothetical properties inferred) with structurally related compounds from the evidence, focusing on molecular features, physical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations:

Functional Group Influence: The amide group in this compound likely increases its melting point and polarity compared to the amine (N-Methyl-tert-butylamine) and ester (Methyl 4-tert-butylbenzoate), which have lower molecular weights and weaker intermolecular forces .

For example, tert-butyl-substituted sulfinamides are robust chiral auxiliaries resistant to racemization .

Applications :

- Esters (e.g., Methyl 4-tert-butylbenzoate) are often used in fragrances or solvents due to their volatility , whereas amines and amides may serve as bases or drug precursors. The sulfinamide’s role in asymmetric synthesis highlights the versatility of tert-butyl-containing compounds .

Structural Variations: The phenoxy ether in N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine introduces a lipophilic aromatic moiety, contrasting with the amide’s hydrogen-bonding capability. This difference could influence solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.